molecular formula C16H25FN2O5 B13466614 methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate

methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B13466614
M. Wt: 344.38 g/mol
InChI Key: SVYCJXFZYPSWRY-OUAUKWLOSA-N
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Description

Methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its unique structural features, including a fluorocyclopropyl group and a hydroxypyrrolidine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the fluorocyclopropyl group, the coupling of the formamido group, and the construction of the pyrrolidine ring. Common reagents used in these steps may include fluorinating agents, amide coupling reagents, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the formamido group would produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrrolidine derivatives.

    Medicine: As a potential therapeutic agent due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate include other pyrrolidine carboxylates and fluorinated amides. Examples include:

  • Methyl (2S,4R)-1-[(2S)-2-[(1-chlorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate
  • Methyl (2S,4R)-1-[(2S)-2-[(1-bromocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorocyclopropyl group, in particular, may enhance its stability and bioactivity compared to similar compounds.

Properties

Molecular Formula

C16H25FN2O5

Molecular Weight

344.38 g/mol

IUPAC Name

methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C16H25FN2O5/c1-15(2,3)11(18-14(23)16(17)5-6-16)12(21)19-8-9(20)7-10(19)13(22)24-4/h9-11,20H,5-8H2,1-4H3,(H,18,23)/t9-,10+,11-/m1/s1

InChI Key

SVYCJXFZYPSWRY-OUAUKWLOSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)OC)O)NC(=O)C2(CC2)F

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)NC(=O)C2(CC2)F

Origin of Product

United States

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